molecular formula C29H32N4O3 B14086130 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol

5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B14086130
M. Wt: 484.6 g/mol
InChI Key: OQFUXSXFOGVSAC-UHFFFAOYSA-N
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Description

5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, pyrazole, and phenol moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine under controlled conditions.

    Formation of 3-methyl-4-phenyl-1H-pyrazole: This can be achieved through the cyclization of appropriate hydrazine derivatives with acetophenone.

    Coupling Reaction: The final step involves coupling the two intermediates using an appropriate linker, such as ethylene glycol, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazine: Shares the piperazine moiety.

    3-methyl-4-phenyl-1H-pyrazole: Shares the pyrazole moiety.

    Phenol derivatives: Compounds with similar phenolic structures.

Uniqueness

What sets 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

InChI

InChI=1S/C29H32N4O3/c1-21-28(22-6-4-3-5-7-22)29(31-30-21)26-13-12-25(20-27(26)34)36-19-18-32-14-16-33(17-15-32)23-8-10-24(35-2)11-9-23/h3-13,20,34H,14-19H2,1-2H3,(H,30,31)

InChI Key

OQFUXSXFOGVSAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)OC)O)C5=CC=CC=C5

Origin of Product

United States

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